Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Description
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects. The purpose of
Scientific Research Applications
Synthesis and Chemical Reactions
Furan derivatives, including structures similar to furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, are significant in synthetic chemistry due to their versatility in forming complex molecules. For example, furan-2-yl(phenyl)methanol derivatives are used in aza-Piancatelli rearrangements and Michael reactions to synthesize complex heterocycles such as 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the utility of furan derivatives in constructing pharmacologically relevant structures (Reddy et al., 2012, RSC Advances). Similarly, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in a concise yield, showcasing the furan ring's role in facilitating complex molecular transformations (Sobenina et al., 2011, Tetrahedron).
Biological Activities
Furan derivatives have been investigated for various biological activities. A study on furan-2-yl(phenyl)methanone derivatives revealed their potential as in vitro protein tyrosine kinase inhibitors, with some derivatives showing comparable or superior activity to genistein, a known inhibitor. This suggests the potential of furan derivatives in therapeutic applications targeting protein tyrosine kinases (Zheng et al., 2011, Molecules). Additionally, furan-2-yl(phenyl)methanones have been synthesized and evaluated for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, indicating the relevance of furan derivatives in cardiovascular disease research (Li Qing-shan, 2011, Chinese Journal of Medicinal Chemistry).
properties
IUPAC Name |
furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)11-5-13(6-11)12(14)10-3-4-17-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBILSCOYFFBBGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
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